molecular formula C20H23ClN2O2 B5833268 2-(4-chloro-3-methylphenoxy)-N'-[(1E)-3-phenylbutylidene]propanehydrazide

2-(4-chloro-3-methylphenoxy)-N'-[(1E)-3-phenylbutylidene]propanehydrazide

Cat. No.: B5833268
M. Wt: 358.9 g/mol
InChI Key: OAUQQDBWNOWDCB-WSDLNYQXSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N’-[(1E)-3-phenylbutylidene]propanehydrazide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a methyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N’-[(1E)-3-phenylbutylidene]propanehydrazide typically involves multiple steps. One common method starts with the chlorination of 3-methylphenol to obtain 4-chloro-3-methylphenol. This intermediate is then reacted with propionyl chloride to form 2-(4-chloro-3-methylphenoxy)propanehydrazide. The final step involves the condensation of this intermediate with 3-phenylbutanal under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N’-[(1E)-3-phenylbutylidene]propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N’-[(1E)-3-phenylbutylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N’-[(1E)-3-phenylbutylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)propionic acid
  • 2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl chloride
  • 2-(4-chloro-2-methylphenoxy)acetate

Uniqueness

2-(4-chloro-3-methylphenoxy)-N’-[(1E)-3-phenylbutylidene]propanehydrazide is unique due to its specific structural features, such as the combination of a chlorinated phenoxy group and a hydrazide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(E)-3-phenylbutylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-14(17-7-5-4-6-8-17)11-12-22-23-20(24)16(3)25-18-9-10-19(21)15(2)13-18/h4-10,12-14,16H,11H2,1-3H3,(H,23,24)/b22-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUQQDBWNOWDCB-WSDLNYQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NN=CCC(C)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N/N=C/CC(C)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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